molecular formula C9H14N2OS B2932030 1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine CAS No. 2196211-93-3

1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine

Cat. No.: B2932030
CAS No.: 2196211-93-3
M. Wt: 198.28
InChI Key: TXIWHVQPPPKPHD-UHFFFAOYSA-N
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Description

1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine is a chemical building block of interest in medicinal chemistry and pharmaceutical research. As a derivative of piperidine featuring a 1,3-thiazole moiety, it serves as a key synthetic intermediate for the development of novel bioactive molecules . The structural motif of piperidine linked to a thiazole ring is present in compounds investigated for various biological activities . For instance, patents describe piperidine derivatives bearing a thiazolyl group as potential agonists for the muscarinic M4 receptor, indicating relevance in neuroscience research for conditions such as Alzheimer's disease, schizophrenia, and pain . Furthermore, other piperidine-thiazole hybrids are explored as inhibitors of bacterial enzymes, such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis, highlighting the application of this structural class in anti-tuberculosis drug discovery . Researchers utilize this compound to explore structure-activity relationships (SAR), aiming to optimize potency and drug-like properties in lead compound optimization campaigns . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-11-5-2-8(3-6-11)12-9-10-4-7-13-9/h4,7-8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIWHVQPPPKPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine typically involves the reaction of 1-methylpiperidine with a thiazole derivative. One common method includes the nucleophilic substitution reaction where 1-methylpiperidine reacts with 2-chlorothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any oxidized forms back to the original compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Regeneration of the original thiazole-piperidine compound.

    Substitution: Halogenated derivatives of the thiazole ring.

Scientific Research Applications

1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs due to its ability to interact with various biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, modulating their activity. The piperidine ring provides additional binding affinity and specificity, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity/Findings References
1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine C₉H₁₃N₂OS 212.28 g/mol Thiazole-oxy linker at C4, methyl at N1 Limited data; inferred activity from analogs N/A
1-(4-Methyl-1,3-thiazol-2-yl)piperidine C₉H₁₄N₂S 182.29 g/mol Thiazole directly bonded to piperidine Potential enzyme/receptor modulation
Cyproheptadine (1-Methyl-4-dibenzo[a,e]cycloheptatrienylidine-piperidine) C₂₁H₂₁N 287.40 g/mol Dibenzo ring system at C4 Potent antihistaminic and antiserotonin activity
1-Methyl-4-(methylamino)piperidine C₇H₁₆N₂ 128.22 g/mol Methylamino group at C4 Enhances dual epigenetic activity (G9a/DNMT1)
Paroxetine-Related Compounds (e.g., USP Compound F) C₂₀H₂₂FNO₃ 343.39 g/mol Benzodioxol and fluorophenyl substituents SSRI activity; metabolic stability

Key Findings from Comparative Studies

Receptor Selectivity and Substituent Effects

  • Piperidine vs. Piperazine Moieties : In H3R/H4R ligands, replacing the N-methylpiperazine group (common in H4R ligands) with a piperidine ring (as in compound 41 from ) enhances selectivity for H3R over H4R. This is attributed to steric and electronic differences, particularly interactions with residues like Leu7 (H3R) vs. Gln7 (H4R) .
  • Thiazole vs. Aromatic Systems : The thiazole-oxy group in this compound may offer distinct binding kinetics compared to bulkier aromatic systems like cyproheptadine’s dibenzo ring. Cyproheptadine’s structure enables dual antihistaminic and antiserotonin effects, surpassing chlorpheniramine and lysergic acid diethylamide in potency .

Substituent Impact on Bioactivity

  • Methylamino vs.
  • Fluorophenyl vs. Thiazole Moieties : Paroxetine-related compounds () with fluorophenyl groups exhibit SSRI activity and metabolic stability, whereas thiazole derivatives may improve solubility or target specificity in antiviral or anticancer contexts .

Computational and Molecular Modeling Insights

  • Binding Affinity Predictions : For benzohomoadamantane-piperidine hybrids (), molecular dynamics (MD) simulations reveal that piperidine placement relative to bulky groups (e.g., adamantane) significantly affects binding stability (−68.0 to −69.4 kcal/mol for analogs 15 and 21). Similar modeling could predict this compound’s interactions with targets like serotonin receptors .

Biological Activity

1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine is a compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_{12}N_2OS, featuring a piperidine ring substituted with a thiazole moiety. The presence of these functional groups is significant in determining the compound's biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that piperidine derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The inhibition of MenA, an enzyme critical for Mtb survival, has been highlighted as a promising target for tuberculosis therapy.

CompoundTarget EnzymeIC50 (μM)
This compoundMenA13–22
Other Piperidine DerivativeMenA8–10

2. Anti-inflammatory Effects

Piperidine derivatives have been evaluated for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. For example, compounds with similar thiazole substitutions demonstrated significant COX-2 inhibition .

CompoundCOX Inhibition IC50 (μM)
Piperidine Derivative A0.04 ± 0.01
Piperidine Derivative B0.04 ± 0.02

3. Antioxidant Activity

The antioxidant potential of piperidine derivatives has also been explored. Compounds structurally related to this compound exhibited significant inhibition of lipid peroxidation in various assays . This property is crucial for preventing oxidative stress-related cellular damage.

CompoundLipid Peroxidation EC50 (mM)
Compound A0.565 ± 0.051
Compound B0.708 ± 0.074

Case Studies

Several studies have investigated the biological effects of related piperidine compounds:

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis of novel piperidine derivatives aimed at inhibiting MenA in Mtb. The derivatives showed promising results with IC50 values ranging from 13 to 22 µM, indicating effective inhibition and potential for further development as anti-tuberculosis agents .

Case Study 2: Anti-inflammatory Potential

In a comparative study of various thiazole-containing compounds, it was found that certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like celecoxib. The compounds demonstrated selective inhibition against COX enzymes, suggesting their potential as therapeutic agents in inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives is often influenced by their structural modifications:

  • Substituents : The introduction of electron-donating groups enhances activity against specific targets.
  • Ring Modifications : Alterations in the piperidine ring can lead to increased potency and selectivity towards desired biological pathways.

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